molecular formula C17H19N3O3 B7468414 N-(4-methoxyphenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide

N-(4-methoxyphenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide

Cat. No. B7468414
M. Wt: 313.35 g/mol
InChI Key: YGCHCTWRIXPDKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxyphenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide, also known as MOCA, is a chemical compound that has been widely studied for its potential applications in scientific research. MOCA is a derivative of the naturally occurring compound cinnoline, and it has been shown to have a number of interesting biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide is not fully understood, but it is thought to involve the inhibition of certain enzymes involved in cell growth and proliferation. Specifically, N-(4-methoxyphenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide has been shown to inhibit the activity of the enzyme dihydrofolate reductase, which is involved in the synthesis of DNA and RNA. By inhibiting this enzyme, N-(4-methoxyphenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide may be able to slow or stop the growth of cancer cells and other rapidly dividing cells.
Biochemical and Physiological Effects
In addition to its anti-cancer effects, N-(4-methoxyphenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide has been shown to have a number of other interesting biochemical and physiological effects. For example, it has been shown to increase the production of reactive oxygen species (ROS) in cells, which can have both beneficial and harmful effects depending on the context. N-(4-methoxyphenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide has also been shown to modulate the activity of certain ion channels in the brain, which could have implications for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-methoxyphenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide in lab experiments is that it is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one limitation is that its mechanism of action is not fully understood, which could make it difficult to interpret experimental results. Additionally, N-(4-methoxyphenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide has not yet been extensively studied in vivo, so its effects in living organisms are not well understood.

Future Directions

There are many future directions for research on N-(4-methoxyphenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide, including further studies on its anti-cancer effects, its effects on the immune system, and its potential as a treatment for neurological disorders. Additionally, research could focus on understanding the mechanism of action of N-(4-methoxyphenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide in more detail, as well as exploring its potential as a lead compound for the development of new drugs. Overall, N-(4-methoxyphenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide is a promising compound with many potential applications in scientific research.

Synthesis Methods

The synthesis of N-(4-methoxyphenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide involves several steps, starting with the reaction of 4-methoxyaniline with 2-bromo-3-oxo-5,6,7,8-tetrahydrocinnoline. This reaction produces the intermediate compound N-(4-methoxyphenyl)-2-bromo-3-oxo-5,6,7,8-tetrahydrocinnoline-2(3H)-yl)acetamide, which is then treated with sodium hydroxide to yield N-(4-methoxyphenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide. The overall yield of this synthesis method is around 50%.

Scientific Research Applications

N-(4-methoxyphenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide has been studied for a variety of scientific research applications, including its potential as an anti-cancer agent, its effects on the immune system, and its ability to modulate the activity of certain enzymes. For example, N-(4-methoxyphenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide has been shown to inhibit the growth of several types of cancer cells, including lung cancer, breast cancer, and leukemia. It has also been shown to increase the activity of natural killer cells, which are an important component of the immune system's defense against cancer and other diseases.

properties

IUPAC Name

N-(4-methoxyphenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3/c1-23-14-8-6-13(7-9-14)18-16(21)11-20-17(22)10-12-4-2-3-5-15(12)19-20/h6-10H,2-5,11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGCHCTWRIXPDKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN2C(=O)C=C3CCCCC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxyphenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide

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